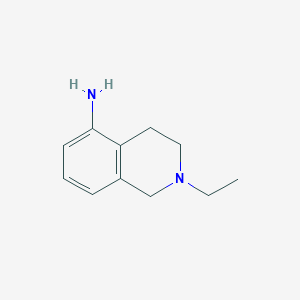

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Overview

Description

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound with the molecular formula C11H16N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, saturated amine derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound that falls under the class of tetrahydroisoquinolines (THIQ), which have garnered interest for their diverse biological activities . While specific applications of this compound are not detailed in the search results, the broader applications of THIQ analogs and related compounds provide a context for potential uses.

General Applications of Tetrahydroisoquinolines (THIQs)

- Medicinal Chemistry: THIQ-based compounds have demonstrated biological activities against infective pathogens and neurodegenerative disorders . They are used in the development of novel analogs with potent biological activity .

- Antiviral Research: Novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been synthesized and found to suppress SARS-CoV-2 replication . These compounds have shown comparable potency to chloroquine (CQ) or hydroxychloroquine (HCQ) and may inhibit post-entry viral replication .

- Antimicrobial Activity: Tetrahydroisoquinoline derivatives have been evaluated for antimicrobial activity against various bacteria and fungi . Some derivatives have shown activity against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Anti-inflammatory Activity: THIQ derivatives have demonstrated anti-inflammatory properties . Some compounds have shown comparable anti-inflammatory activity to that of indomethacin .

- Cancer Research: Tetrahydroisoquinoline derivatives have been identified as subtype-selective estrogen receptor antagonists/agonists, making them potential therapeutic agents for breast cancer . They have shown antiproliferative activity against breast cancer cell lines .

Life Science Products

this compound is listed as a life science product, implying its use in various life science applications . American Elements supplies this compound in various volumes, including bulk quantities, and can produce materials to customer specifications . The material can be produced in high and ultra-high purity forms and to many standard grades, including pharmaceutical grades .

Given the information from the search results, this compound may be relevant in the following areas:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl group.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine: Similar structure with a methyl group instead of an ethyl group.

2-Propyl-1,2,3,4-tetrahydroisoquinolin-5-amine: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 2-position can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Biological Activity

Overview

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine (2-E-THIQ) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline family. Its molecular formula is C₁₁H₁₆N₂, and it features a bicyclic structure that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of 2-E-THIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-E-THIQ is primarily attributed to its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems and cellular processes by binding to specific receptors or enzymes. The exact molecular targets are still under investigation; however, preliminary studies suggest that it may affect:

- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.

- Enzymatic Activity : Inhibition of enzymes such as cathepsin B and calpain .

- Ion Channels : Interaction with potassium and sodium channels, leading to potential antiepileptic and analgesic effects .

Biological Activities

Research indicates that 2-E-THIQ exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.

- Anticancer Potential : Inhibition of tumor cell growth has been reported in some studies.

- Neuroprotective Effects : Potential applications in treating neurodegenerative disorders due to its structural similarity to known neuroprotective agents.

Antiviral Activity

A recent study highlighted the anti-SARS-CoV-2 activity of tetrahydroisoquinoline derivatives, showing that compounds similar to 2-E-THIQ effectively suppressed viral replication in vitro. One derivative demonstrated an EC50 value of 3.15 μM against SARS-CoV-2, indicating significant antiviral properties .

Anticancer Studies

In another study focusing on the structural activity relationship (SAR) of tetrahydroisoquinoline derivatives, it was found that modifications at the nitrogen position can enhance anticancer activity. Compounds similar to 2-E-THIQ were shown to inhibit tumor-relevant enzymes effectively .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 2-E-THIQ compared to other tetrahydroisoquinoline derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Unique ethyl substitution enhancing bioactivity |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Anticancer | Different pharmacological profiles |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Neuroprotective | Potentially enhanced neuroprotective effects |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Antimicrobial | Increased lipophilicity affecting bioavailability |

Properties

IUPAC Name |

2-ethyl-3,4-dihydro-1H-isoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEJAFIVZNAXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.